molecular formula C9H7BrN2 B1519841 2-Bromo-3-methyl-1,5-naphthyridine CAS No. 1204297-55-1

2-Bromo-3-methyl-1,5-naphthyridine

Cat. No.: B1519841
CAS No.: 1204297-55-1
M. Wt: 223.07 g/mol
InChI Key: PYGUNFREGFFNIU-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1,5-naphthyridine is a solid compound . It has a molecular weight of 223.07 and its IUPAC name is 2-bromo-3-methyl [1,5]naphthyridine .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a subject of research for the past 18 years . The first representatives of unsubstituted naphthyridines were synthesized in 1927 by adapting the Skraup quinoline synthesis to 3-aminopyridine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H7BrN2/c1-6-5-8-7 (12-9 (6)10)3-2-4-11-8/h2-5H,1H3 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical and Chemical Properties Analysis

This compound is a solid compound .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of 2-Substituted Derivatives : 2-Bromo-3-methyl-1,5-naphthyridine is involved in the synthesis of various 2-substituted 1,8-naphthyridines. These compounds are prepared by decarboxylation of their 3-carboxylic acids and have been explored for their chemical reactions and spectroscopic properties (Hawes & Wibberley, 1967).

  • Regioselective Homolytic Substitution : This compound undergoes regioselective homolytic substitutions, forming dihydro derivatives, which are valuable building blocks for the synthesis of complex molecules like pyridoacridine alkaloids (Plodek, Raeder, & Bracher, 2012).

  • Catalyst-Free Synthesis in Aqueous Medium : An innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines from this compound has been reported. This method is environmentally friendly, avoiding the use of toxic solvents and expensive catalysts (Mukhopadhyay, Das, & Butcher, 2011).

  • Copper-Catalyzed Amination : Copper-catalyzed amination of bromonaphthyridines, including this compound, produces functional, nonsymmetric 2,7-diamido-1,8-naphthyridines at room temperature. This methodology offers an alternative route for synthesizing these compounds (Anderson, Taylor, Zeller, & Zimmerman, 2010).

Advanced Materials and Applications

  • Silver-Catalyzed Tandem Synthesis : A silver-catalyzed regioselective tandem synthesis method using this compound has been developed for creating highly functionalized naphthyridines. These naphthyridines have potential applications in the synthesis of materials like β-carbolines (Verma et al., 2013).

  • Ionic Liquid Halide Nucleophilicity : The compound's bromide ion has been utilized in ionic liquid halide nucleophilicity for cleavage of ethers, offering a green chemical method for the regeneration of phenols from ethers (Boovanahalli, Kim, & Chi, 2004).

Biological and Medicinal Applications

  • Evaluation as Potential Inhibitors : Certain derivatives of 1,5-naphthyridine, similar in structure to this compound, have been prepared and evaluated for their effects on biological targets like gastric H+,K+-ATPase, although their potency was not high enough for pharmacological interest (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996).

  • Role in Fluoride Ion Sensing : Derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine, structurally related to this compound, have been synthesized and used in fluoride ion sensing, demonstrating the potential of naphthyridine compounds in sensory applications (Chahal, Dar, & Sankar, 2018).

  • Inhibition of Efflux Resistance Mechanisms : 1,8-Naphthyridine sulfonamides, structurally related to this compound, have been studied for their potential to inhibit efflux resistance mechanisms in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

Future Directions

The future directions for the study of 2-Bromo-3-methyl-1,5-naphthyridine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their wide range of biological activities, these compounds could have significant potential in the field of medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methyl-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to act as a ligand, coordinating with metal ions such as palladium (II) to form complexes . These interactions are crucial in catalyzing various biochemical reactions, including oxidation and reduction processes. Additionally, this compound can interact with nucleophilic and electrophilic reagents, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and gene expression patterns . These changes can impact various cellular functions, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . This compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism . The interactions of this compound with metabolic enzymes are crucial for its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of this compound is critical for its activity and function within the cell .

Properties

IUPAC Name

2-bromo-3-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGUNFREGFFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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